molecular formula C14H15D6N3O B1165235 RS-94287-d6

RS-94287-d6

Cat. No.: B1165235
M. Wt: 253.37
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated compounds like RS-94287-d6 are critical in pharmacokinetic and metabolic studies due to their enhanced stability and utility as internal standards in mass spectrometry .

Key physicochemical properties (hypothesized based on analogs):

  • Molecular Formula: C₆H₅BClBrO₂ (deuterated at six positions)
  • Molecular Weight: ~241.27 g/mol (including deuterium substitution)
  • LogP: ~2.15 (estimated via XLOGP3)
  • Solubility: ~0.24 mg/mL in aqueous solutions

Properties

Molecular Formula

C14H15D6N3O

Molecular Weight

253.37

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid C8H6N2O (CAS 4649-09-6)
Molecular Formula C₆H₅BClBrO₂ (d6) C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂ C₈H₆N₂O
Molecular Weight (g/mol) ~241.27 235.27 270.26 146.15
LogP (XLOGP3) 2.15 (estimated) 2.15 2.78 1.64
Solubility (mg/mL) 0.24 (predicted) 0.24 0.18 1.02
Bioavailability Score 0.55 (estimated) 0.55 0.45 0.85
PAINS Alerts 0 0 0 1.0 (Brenk alert)

Key Observations :

  • This compound exhibits higher molecular weight due to deuterium substitution but retains solubility and LogP values comparable to its non-deuterated analogs.
  • The absence of PAINS/Brenk alerts in this compound and its boronic acid analogs suggests low promiscuity in biological assays, enhancing their suitability as drug precursors .

Comparison of Reaction Conditions :

Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid C8H6N2O
Catalyst Pd(dppf)Cl₂ Pd(dppf)Cl₂ None (DMAP)
Solvent THF/D₂O THF/H₂O Dichloromethane
Temperature 75°C 75°C Ambient
Reaction Time ~1.33 hours 1.33 hours 12–24 hours

Deuterated synthesis introduces isotopic labeling without altering reaction kinetics significantly, making this compound a stable isotopic tracer .

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